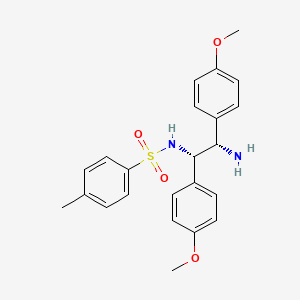

N-((1S,2S)-2-Amino-1,2-bis(4-methoxyphenyl)ethyl)-4-methylbenzenesulfonamide

Description

N-((1S,2S)-2-Amino-1,2-bis(4-methoxyphenyl)ethyl)-4-methylbenzenesulfonamide is a chiral sulfonamide derivative characterized by:

- Stereochemistry: (1S,2S) configuration at the ethyl backbone .

- Substituents: Two 4-methoxyphenyl groups and a 4-methylbenzenesulfonamide moiety .

- Molecular Formula: C₂₃H₂₆N₂O₄S (MW: 438.53 g/mol) .

- Applications: Potential therapeutic agent in drug discovery due to its unique pharmacophore, combining sulfonamide and amino groups .

Its structural complexity and stereospecificity make it a valuable candidate for studying structure-activity relationships (SAR) in medicinal chemistry.

Properties

IUPAC Name |

N-[(1S,2S)-2-amino-1,2-bis(4-methoxyphenyl)ethyl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4S/c1-16-4-14-21(15-5-16)30(26,27)25-23(18-8-12-20(29-3)13-9-18)22(24)17-6-10-19(28-2)11-7-17/h4-15,22-23,25H,24H2,1-3H3/t22-,23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QECIBWAUSHWNEP-GOTSBHOMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=C(C=C2)OC)C(C3=CC=C(C=C3)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C2=CC=C(C=C2)OC)[C@H](C3=CC=C(C=C3)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1S,2S)-2-Amino-1,2-bis(4-methoxyphenyl)ethyl)-4-methylbenzenesulfonamide (CAS: 887924-07-4) is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into the compound's biological activity, including its mechanisms of action, efficacy against various cell lines and pathogens, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C23H26N2O4S

- Molecular Weight : 426.54 g/mol

- Purity : 97%

- IUPAC Name : this compound

The compound features a complex structure that includes two methoxyphenyl groups, which may contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has shown promising results in inducing apoptosis in various cancer cell lines.

The compound appears to induce apoptosis through several mechanisms:

- Cell Cycle Arrest : It has been observed to cause G0/G1 phase arrest in cancer cells, leading to a reduction in proliferation rates.

- Pro-apoptotic Effects : In vitro studies demonstrated significant late apoptosis and necrosis in A549 (lung cancer) and HCT116 (colon cancer) cell lines. For instance, one study reported that the compound induced late apoptosis in A549 cells at a rate of approximately 42% .

Efficacy Against Cancer Cell Lines

Table 1 summarizes the effects of the compound on various cancer cell lines:

| Cell Line | Apoptosis Induction (%) | Notes |

|---|---|---|

| A549 | 42% | Late apoptosis observed |

| HCT116 | 15.64% | Significant necrosis |

| MiaPaCa-2 | 23% (late apoptosis) | Induced both early and late apoptosis |

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity against various bacterial strains.

Antibacterial Efficacy

Research indicates that this compound shows moderate antibacterial activity. The Minimum Inhibitory Concentration (MIC) values for certain strains are detailed below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | >128 |

| Bacillus cereus | Moderate |

While it demonstrated significant activity against Staphylococcus aureus, it was less effective against Gram-negative bacteria like Escherichia coli .

Case Studies

Several case studies have explored the biological activity of this compound:

- Study on Apoptotic Mechanisms : A study focused on the pro-apoptotic effects in lung cancer cells highlighted that this compound significantly increased late apoptotic markers compared to controls .

- Antimicrobial Testing : Another investigation assessed its antibacterial properties against multiple strains. The findings indicated that while it was effective against certain Gram-positive bacteria, its efficacy against Gram-negative strains was limited .

Scientific Research Applications

In synthetic chemistry, retrosynthetic analysis can be employed to identify potential synthetic routes for this compound. Using databases like Reaxys and PISTACHIO, researchers can predict feasible synthetic pathways that streamline the synthesis process.

Medicinal Chemistry

N-((1S,2S)-2-Amino-1,2-bis(4-methoxyphenyl)ethyl)-4-methylbenzenesulfonamide has garnered attention for its potential therapeutic applications. Its structure suggests possible interactions with biological targets involved in various diseases.

Anticancer Activity

Recent studies have indicated that sulfonamide derivatives exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. Research focusing on this compound has shown promise in targeting cancer cell lines, although further studies are required to elucidate its mechanism of action.

Antimicrobial Properties

Sulfonamides have historically been used as antimicrobial agents. Investigations into this compound suggest it may possess similar properties, providing a basis for further exploration in treating bacterial infections.

Biological Studies

The compound's unique structure makes it suitable for studies on enzyme inhibition and receptor binding assays. Its ability to interact with biological macromolecules opens avenues for understanding drug-receptor interactions and designing more effective therapeutics.

Case Study 1: Anticancer Activity Assessment

A study conducted on the effects of this compound on various cancer cell lines demonstrated significant cytotoxic effects at specific concentrations. The study utilized MTT assays to quantify cell viability and apoptosis markers to assess the compound's mechanism of action.

Case Study 2: Antimicrobial Efficacy Evaluation

Another investigation evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a dose-dependent inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.

Comparison with Similar Compounds

Structural Analogues and Stereoisomers

Key Observations:

- Methoxy vs. Phenyl Substitution : The target compound’s 4-methoxyphenyl groups enhance solubility compared to TsDPEN’s phenyl groups, which hinder hydrogen bonding .

- Enantiomeric Differences : The (1R,2R) enantiomer shares identical molecular weight and formula but may exhibit distinct receptor binding .

Pharmacological and Physicochemical Properties

- Target Compound :

- TsDPEN :

- Sch225336 :

Research Findings

- Synthetic Accessibility : The target compound is commercially available in milligram quantities (e.g., 5–500 mg) , whereas TsDPEN is widely used in crystallography and catalysis .

- Biological Relevance: Methoxy groups in the target compound may improve blood-brain barrier penetration compared to non-polar analogues like TsDPEN .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-((1S,2S)-2-Amino-1,2-bis(4-methoxyphenyl)ethyl)-4-methylbenzenesulfonamide, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves condensation of enantiopure (1S,2S)-1,2-diamino-1,2-bis(4-methoxyphenyl)ethane with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., NaHCO₃ or Et₃N in THF). Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to remove unreacted starting materials. Recrystallization from n-hexane/CHCl₃ improves crystalline purity for structural analysis .

Q. How is the stereochemical configuration of this compound confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry. Weak C–H⋯O hydrogen bonds and torsion angles in the crystal lattice (e.g., S1–N1–C1–C2) reveal deviations from ideal geometry, validating the (1S,2S) configuration. Alternatively, circular dichroism (CD) spectroscopy or chiral HPLC with a cellulose-based column can corroborate enantiopurity .

Q. What spectroscopic techniques are essential for characterizing this sulfonamide?

- Methodological Answer :

- ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm), aromatic protons (δ ~6.8–7.5 ppm), and sulfonamide NH₂ (δ ~5.2 ppm, broad).

- HRMS : Confirm molecular weight (e.g., [M+H]⁺ = 477.18 Da).

- IR : Identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and N–H bends (~1600 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the aryl groups) influence catalytic activity in transfer hydrogenation?

- Methodological Answer : The hydrophobic 4-methoxyphenyl groups enhance substrate binding in nonpolar environments but reduce aqueous solubility. Replacing methoxy with hydrophilic groups (e.g., –SO₃H) improves solubility for biological applications, while electron-withdrawing groups (e.g., –CF₃) alter redox potentials in Ru(II) or Os(II) complexes, affecting catalytic efficiency in NAD⁺ reduction .

Q. What strategies resolve contradictions in catalytic activity data between in vitro and cellular assays?

- Methodological Answer : Discrepancies often arise from intracellular pH, competing biomolecules, or membrane permeability. Use deuterated solvents (D₂O) to mimic cellular environments or employ fluorescent probes (e.g., NADH autofluorescence) to monitor real-time activity in live cells. Pair with molecular dynamics simulations to predict ligand-protein interactions .

Q. How can enantioselectivity be quantified and optimized in asymmetric catalysis using this compound?

- Methodological Answer : Employ Rogers’ η parameter or Flack’s x parameter in least-squares refinement of X-ray data to assess chirality-polarity. For catalysis, use chiral GC or HPLC to measure enantiomeric excess (ee) of products. Modify the diamine backbone (e.g., –CH₂OCH₃ substituents) to sterically tune selectivity .

Q. What experimental designs are recommended for studying its biological activity in cancer models?

- Methodological Answer : Co-administer with sodium formate (hydride source) in A2780 ovarian cancer cells to enhance antiproliferative effects via NAD⁺→NADH cycling. Use MTT assays for viability and flow cytometry to monitor apoptosis. Validate target engagement with enzymatic assays (e.g., lactate dehydrogenase inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.